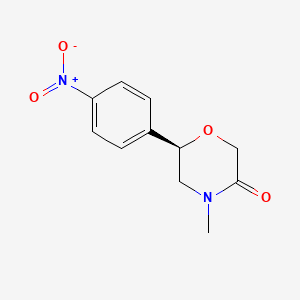
1,1-Dimethoxy-3-methylbutane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxy-3-methylbutane-1,3-diol is an organic compound with the molecular formula C7H16O4 It is a diol, meaning it contains two hydroxyl groups (-OH), and is characterized by the presence of methoxy groups (-OCH3) attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-3-methylbutane-1,3-diol can be synthesized through a multi-step process. One common method involves the reaction of 3-methyl-1,3-butanediol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through methoxylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethoxy-3-methylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Acidic or basic catalysts depending on the desired substitution reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
1,1-Dimethoxy-3-methylbutane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism by which 1,1-Dimethoxy-3-methylbutane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
Comparaison Avec Des Composés Similaires
1,1-Diethoxy-3-methylbutane: Similar structure but with ethoxy groups instead of methoxy groups.
3-Methyl-1,3-butanediol: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
1,1-Diphenyl-3-methylbutane-1,3-diol: Contains phenyl groups, which significantly alter its chemical properties and applications.
Uniqueness: 1,1-Dimethoxy-3-methylbutane-1,3-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications.
Propriétés
Numéro CAS |
922165-68-2 |
|---|---|
Formule moléculaire |
C7H16O4 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1,1-dimethoxy-3-methylbutane-1,3-diol |
InChI |
InChI=1S/C7H16O4/c1-6(2,8)5-7(9,10-3)11-4/h8-9H,5H2,1-4H3 |
Clé InChI |
PXWJHVMYHHDZBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(O)(OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate](/img/structure/B15171237.png)


![N-[2-(Cyclopentyloxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171261.png)
![(1S,3R,4S,6R)-3,7,7-trimethyl-4-[[(1R,3S,4R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]diselanyl]bicyclo[4.1.0]heptane](/img/structure/B15171276.png)
![Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate](/img/structure/B15171279.png)



![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate](/img/structure/B15171305.png)

![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B15171323.png)
![5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171329.png)

